molecular formula C21H23N3O3S2 B2952953 N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252903-76-6

N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2952953
CAS No.: 1252903-76-6
M. Wt: 429.55
InChI Key: IZKYRMIPLUTFOZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a key signaling node in the cytokine receptor common gamma (γc) chain pathway Source . This compound exhibits high selectivity for JAK3 over other JAK family members, such as JAK2, which is critical for research aimed at dissecting the specific roles of JAK3-dependent signaling without confounding off-target effects Source . Its primary research value lies in the investigation of immune cell signaling and the development of novel therapeutic strategies for autoimmune diseases and organ transplant rejection. By selectively targeting JAK3, which is predominantly expressed in immune cells, this inhibitor allows researchers to probe mechanisms underlying T-cell activation, proliferation, and function Source . Consequently, it serves as a vital tool compound in preclinical studies for conditions like rheumatoid arthritis, psoriasis, and other inflammatory disorders where the JAK-STAT pathway is dysregulated, providing a pathway to explore more targeted immunosuppression with potentially improved safety profiles.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-13(2)8-10-24-20(27)19-17(9-11-28-19)23-21(24)29-12-18(26)22-16-6-4-15(5-7-16)14(3)25/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKYRMIPLUTFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 24
  • H : 30
  • N : 4
  • O : 3
  • S : 2

Structural Features

The compound features a thieno[3,2-d]pyrimidine core linked to an acetylphenyl group via a sulfanyl acetamide moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives are known for their antibacterial and antifungal properties. They may inhibit bacterial cell wall synthesis or disrupt cellular metabolism.
  • Anticancer Properties : Some studies have suggested that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammatory markers, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated various thieno-pyrimidine derivatives for their antimicrobial activity. The results indicated that certain modifications on the thieno-pyrimidine scaffold significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Studies :
    Research highlighted in Pharmacology Reports showed that related compounds could decrease the levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Core Structure Variations

  • Thieno[3,2-d] vs. Thieno[2,3-d] Cores: The target compound and share the thieno[3,2-d]pyrimidinone core, which optimizes π-π stacking in enzyme binding pockets.

Substituent Effects

  • Position 3 Substituents :

    • 3-Methylbutyl (Target) : Introduces moderate hydrophobicity without excessive steric hindrance.
    • Phenyl/Chlorophenyl () : Enhance aromatic interactions but may limit solubility.
    • (3-Methoxyphenyl)methyl () : Adds a polar methoxy group, improving water solubility but requiring metabolic demethylation .
  • Acetamide-Linked Groups :

    • 4-Acetylphenyl (Target) : The acetyl group’s carbonyl may form hydrogen bonds with catalytic lysine residues in kinases.
    • 4-Nitrophenyl () : Increases oxidative stress but may confer cytotoxicity .
    • Trifluoromethyl () : Enhances metabolic stability due to fluorine’s electronegativity .

Pharmacokinetic Considerations

  • Lipophilicity : The 3-methylbutyl group in the target compound provides a logP value intermediate to the highly lipophilic trifluoromethyl group in and the polar methoxy group in .
  • Metabolic Stability : Chloro and trifluoromethyl substituents in resist cytochrome P450 oxidation, whereas the acetyl group in the target may undergo hydrolysis .

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